molecular formula C12H7N3O6 B14718929 1,1'-Biphenyl, 2,4',6-trinitro- CAS No. 22001-00-9

1,1'-Biphenyl, 2,4',6-trinitro-

Cat. No.: B14718929
CAS No.: 22001-00-9
M. Wt: 289.20 g/mol
InChI Key: ZIAXQDGZKOVDIO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,4’,6-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,4’,6-trinitro- typically involves nitration reactions. The process begins with biphenyl, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4’, and 6 positions on the biphenyl ring.

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4’,6-trinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

    Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a variety of substituted biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 2,4’,6-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2,4’,6-trinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,4’,6-trinitro- can be compared with other nitro-substituted biphenyl compounds, such as:

    1,1’-Biphenyl, 2,4,6-trichloro-: This compound has chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.

    2,4,6-Trinitrotoluene (TNT): While structurally different, TNT shares the presence of three nitro groups, making it highly explosive. In contrast, 1,1’-Biphenyl, 2,4’,6-trinitro- is less explosive and more stable.

    Picric Acid (2,4,6-Trinitrophenol): Similar to TNT, picric acid is another nitro-substituted aromatic compound with explosive properties. it has a phenol group instead of a biphenyl structure.

The uniqueness of 1,1’-Biphenyl, 2,4’,6-trinitro- lies in its biphenyl core and the specific positioning of the nitro groups, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

22001-00-9

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

1,3-dinitro-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)9-6-4-8(5-7-9)12-10(14(18)19)2-1-3-11(12)15(20)21/h1-7H

InChI Key

ZIAXQDGZKOVDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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